molecular formula C41H45ClO22 B166287 Ccxgg CAS No. 139906-05-1

Ccxgg

Cat. No. B166287
M. Wt: 925.2 g/mol
InChI Key: VKIASUFWPSUXTH-RGZJCQCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ccxgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ccxgg belongs to a class of compounds known as synthetic peptides and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of Ccxgg is not fully understood. However, studies suggest that it acts by disrupting the cell membrane of microorganisms, leading to cell death. Moreover, Ccxgg has been shown to inhibit the activity of various enzymes involved in inflammation and cancer growth.

Biochemical And Physiological Effects

Ccxgg has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Moreover, Ccxgg has been shown to induce cell death in cancer cells by activating caspases. Additionally, Ccxgg has been shown to inhibit the growth of biofilms, which are implicated in various infections.

Advantages And Limitations For Lab Experiments

Ccxgg has several advantages and limitations for lab experiments. One of the major advantages is its stability, which makes it suitable for long-term storage. Moreover, Ccxgg is relatively easy to synthesize using SPPS methodology. However, one of the major limitations of Ccxgg is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Ccxgg. One of the major areas of research is the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to elucidate the mechanism of action of Ccxgg. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Ccxgg in humans. Furthermore, Ccxgg may have potential applications in the food industry as a preservative or in agriculture as a pesticide.
Conclusion:
In conclusion, Ccxgg is a promising synthetic peptide that has shown potential therapeutic applications. The synthesis of Ccxgg involves the use of SPPS methodology, and it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has several advantages and limitations for lab experiments, and there are several future directions for the study of Ccxgg.

Synthesis Methods

The synthesis of Ccxgg involves the use of solid-phase peptide synthesis (SPPS) methodology. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process of synthesis is automated and involves the use of various reagents and solvents. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

Ccxgg has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has been tested against various bacterial and fungal strains and has shown promising results. In addition, Ccxgg has been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, Ccxgg has been studied for its potential use in treating inflammatory disorders such as arthritis and psoriasis.

properties

CAS RN

139906-05-1

Product Name

Ccxgg

Molecular Formula

C41H45ClO22

Molecular Weight

925.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride

InChI

InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1

InChI Key

VKIASUFWPSUXTH-RGZJCQCWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

synonyms

CCXGG
cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside

Origin of Product

United States

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